Sodium cortisone sulfate

Biliary excretion Pharmacokinetics Steroid conjugation

Procure Sodium cortisone sulfate (CAS 2681-67-6) for definitive steroid sulfatase (STS) activity assays and as an inactive, high-solubility transport form reservoir. Unlike cortisone acetate or hydrocortisone 21-sulfate, this 21-sulfate conjugate exhibits distinct enzymatic hydrolysis kinetics and no glucocorticoid receptor binding, enabling specific sulfatase readouts and accurate LC-MS/MS internal standardization. Insist on ≥98% purity to ensure assay fidelity.

Molecular Formula C21H27NaO8S
Molecular Weight 462.5 g/mol
CAS No. 2681-67-6
Cat. No. B12653425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cortisone sulfate
CAS2681-67-6
Molecular FormulaC21H27NaO8S
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+]
InChIInChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1
InChIKeyCKCQAVLXEMPVTM-HNGAPHHWSA-M
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Cortisone Sulfate (CAS 2681-67-6): A Water-Soluble Corticosteroid 21-Sulfate Derivative for Biochemical and Analytical Research


Sodium cortisone sulfate (CAS 2681-67-6), chemically defined as the sodium salt of 17-hydroxy-21-(sulfooxy)pregn-4-ene-3,11,20-trione [1], is a naturally occurring metabolite and a 21-sulfate ester derivative of the endogenous corticosteroid cortisone [2]. The compound is characterized by a sulfate moiety conjugated at the C21 position of the cortisone backbone, which confers markedly increased aqueous solubility relative to its non-sulfated parent compound [3]. In biological systems, sodium cortisone sulfate serves as a transport form and an inactive reservoir, requiring enzymatic hydrolysis by sulfatases to liberate the active parent hormone cortisone [4].

Sodium Cortisone Sulfate Procurement: Why Hydrocortisone 21-Sulfate and Cortisone Acetate Are Not Interchangeable


Generic substitution or ad hoc replacement with structurally similar in-class compounds such as hydrocortisone 21-sulfate sodium (CAS 1852-36-4) or cortisone acetate (CAS 50-04-4) is scientifically unjustified due to distinct metabolic fates, receptor binding profiles, and physicochemical properties [1]. Cortisone acetate requires hepatic 11β-hydroxylation to hydrocortisone to become pharmacologically active, whereas sodium cortisone sulfate is a terminal conjugation product and an inactive transport form that does not bind glucocorticoid receptors prior to hydrolysis [2]. Furthermore, hydrocortisone 21-sulfate and cortisone 21-sulfate exhibit differential endogenous baseline excretion levels in humans (free cortisol:free cortisone sulfate ratio variation across disease states) and disparate enzymatic hydrolysis kinetics by steroid sulfatases [3]. The following quantitative evidence dimensions establish sodium cortisone sulfate as a distinct entity requiring deliberate, criteria-driven sourcing decisions.

Sodium Cortisone Sulfate Differentiation Evidence: Quantitative Data vs. Cortisone Acetate and Hydrocortisone Sulfate


Sodium Cortisone Sulfate Exhibits Biliary Elimination Kinetics Distinct from Cortisone Acetate

In vivo metabolic studies in female rats demonstrate that sodium cortisone 21-[35S]sulphate undergoes extensive biliary elimination following intravenous administration. Approximately 70% of the administered radiolabeled dose appears in the bile as a doubly conjugated steroid (3α-glucuronide-21-sulfate) [1]. In contrast, cortisone acetate is predominantly metabolized via hepatic reduction of the Δ4 double bond and subsequent glucuronidation, with a markedly different metabolite profile that does not yield the same 21-sulfate-glucuronide diconjugate [2]. This divergent metabolic routing constitutes a key differentiator in studies where biliary clearance or enterohepatic recirculation of corticosteroids is under investigation.

Biliary excretion Pharmacokinetics Steroid conjugation

Sodium Cortisone Sulfate Lacks Glucocorticoid and Mineralocorticoid Receptor Binding Activity

Sodium cortisone sulfate is devoid of direct glucocorticoid or mineralocorticoid receptor binding activity, a property it shares with other corticosteroid 21-sulfate esters [1]. In isolated toad bladder epithelial preparations, cortisone (the parent alcohol) at 10⁻⁷ M concentration binds to non-specific nuclear steroid binding sites but does not activate mineralocorticoid receptors to stimulate sodium transport; it instead functions as a competitive antagonist of aldosterone at higher concentrations [2]. Cortisone 21-sulfate, bearing a charged sulfate moiety, exhibits negligible membrane permeability and receptor engagement compared to uncharged glucocorticoids such as hydrocortisone (anti-inflammatory potency = 1.0 relative to cortisol) or cortisone acetate (anti-inflammatory potency = 0.8 relative to cortisol) [3].

Receptor binding Inactive prodrug Corticosteroid pharmacology

Sodium Cortisone Sulfate Provides Enhanced Aqueous Solubility Compared to Cortisone Acetate

Sodium cortisone sulfate is characterized by significantly enhanced aqueous solubility relative to the clinically used cortisone acetate ester. The intrinsic aqueous solubility of cortisone acetate is reported as logS = -3.11 (experimental value, corresponding to approximately 0.3 mg/mL), while the sulfated derivative in its sodium salt form exhibits substantially higher water solubility due to the strongly ionized sulfate group at the C21 position [1]. The compound's 1% aqueous solution has a pH of 5.5–7.5 , and the sodium salt exists as a white to off-white solid with a molecular weight of approximately 464.5 g/mol .

Aqueous solubility Formulation Bioavailability

Sodium Cortisone Sulfate Is Enzymatically Hydrolyzed to Cortisone by Steroid Sulfatases

Sodium cortisone sulfate serves as a substrate for steroid sulfatase (EC 3.1.6.2) enzymes, which catalyze the hydrolytic cleavage of the sulfate ester bond to regenerate the parent active hormone cortisone [1]. The enzymatic reaction is represented as: cortisone 21-sulfate + H₂O → cortisone + sulfate. This reaction constitutes the sole pathway by which the sulfated conjugate can be converted back to an active glucocorticoid [2]. The sulfate ester is biosynthesized from cortisone via sulfotransferase (SULT) enzymes utilizing 3'-phosphoadenylylsulfate (PAPS) as the sulfate donor [3].

Enzymatic hydrolysis Steroid sulfatase Cortisone regeneration

Sodium Cortisone Sulfate Application Scenarios for Scientific and Industrial Users


LC-MS/MS Internal Standard for Quantification of Cortisone and Cortisol in Biological Matrices

Sodium cortisone sulfate, particularly as the stable isotope-labeled [13C3] derivative, serves as an optimal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of free cortisone and cortisol in plasma, serum, urine, and tissue homogenates. The compound's distinct retention time (differing from free corticosteroids due to the charged sulfate moiety) and lack of interference with endogenous glucocorticoid receptor binding enable accurate, matrix-effect-corrected quantitation. The absence of receptor activity [1] ensures no confounding biological effects when used in ex vivo sample preparation. Certified reference solutions at 100 µg/mL in methanol with chemical purity ≥95% and isotopic purity ≥98 atom% 13C are commercially available for method development and validation .

Substrate for In Vitro Steroid Sulfatase Enzyme Activity Assays

Sodium cortisone sulfate is the definitive substrate for measuring steroid sulfatase (STS, EC 3.1.6.2) enzymatic activity in purified enzyme preparations, cell lysates, and tissue microsomes [2]. The hydrolysis of cortisone 21-sulfate to cortisone and free sulfate can be quantified via HPLC-UV detection of liberated cortisone, colorimetric sulfate assays, or LC-MS/MS. This assay is critical for screening STS inhibitors as potential therapeutics for hormone-dependent cancers and for characterizing genetic sulfatase deficiencies such as X-linked ichthyosis. Unlike cortisone acetate (which measures esterase activity), sodium cortisone sulfate provides specific readout of sulfatase-mediated hydrolysis [3].

Reference Material for Urinary Corticosteroid Metabolite Profiling

Sodium cortisone sulfate is an essential authentic reference standard for targeted and untargeted metabolomics studies examining corticosteroid excretion profiles. In clinical research, urinary free cortisol, free cortisone, cortisol sulfate, and cortisone sulfate are measured to assess 11β-hydroxysteroid dehydrogenase (11β-HSD) activity and to characterize adrenal function in metabolic and endocrine disorders [4]. The compound's commercial availability at defined purity (≥95%) and as isotope-labeled variants enables calibration curve construction and assay validation for clinical mass spectrometry laboratories.

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